molecular formula C13H15N5O3S B11076025 N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide

N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide

Cat. No.: B11076025
M. Wt: 321.36 g/mol
InChI Key: DVIVKQGPXCHPCO-UHFFFAOYSA-N
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Description

N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines elements of pyridine, imidazolidinone, and thioxoimidazolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with an isocyanate under controlled conditions.

    Introduction of the thioxo group: This step involves the reaction of the imidazolidinone intermediate with a sulfurizing agent such as Lawesson’s reagent.

    Attachment of the pyridine ring: The final step involves coupling the thioxoimidazolidinone intermediate with a pyridine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-4-carboxamide: Similar structure but with a different position of the carboxamide group.

Uniqueness

N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15N5O3S

Molecular Weight

321.36 g/mol

IUPAC Name

N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C13H15N5O3S/c1-2-17-12(21)9(6-10(14)19)18(13(17)22)16-11(20)8-4-3-5-15-7-8/h3-5,7,9H,2,6H2,1H3,(H2,14,19)(H,16,20)

InChI Key

DVIVKQGPXCHPCO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CN=CC=C2)CC(=O)N

Origin of Product

United States

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